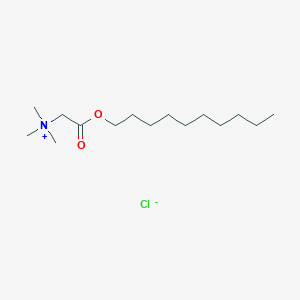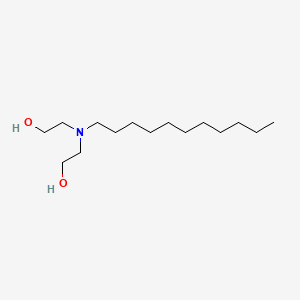
1,2-diethylbenzene;1,3-diethylbenzene;1,4-diethylbenzene
Overview
Description
Diethylbenzene is an organic compound with the chemical formula C₆H₄(C₂H₅)₂. It consists of a benzene ring with two ethyl substituents. There are three isomers of diethylbenzene: ortho-diethylbenzene (1,2-diethylbenzene), meta-diethylbenzene (1,3-diethylbenzene), and para-diethylbenzene (1,4-diethylbenzene). The meta and para isomers have greater commercial significance. Diethylbenzene is a colorless liquid and is used in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethylbenzene is primarily produced as a side product during the alkylation of benzene with ethylene, which is a two-step process. The first step involves the production of ethylbenzene:
C6H6+C2H4→C6H5C2H5
In the second step, ethylbenzene undergoes further alkylation with ethylene to produce diethylbenzene:
C6H5C2H5+C2H4→C6H4(C2H5)2
This reaction is typically carried out using shape-selective zeolite catalysts to produce the para isomer with high selectivity .
Industrial Production Methods
In industrial settings, diethylbenzene is often recycled by transalkylation to produce ethylbenzene:
C6H4(C2H5)2+C6H6→2C6H5C2H5
This process helps in optimizing the production of ethylbenzene, which is a precursor to styrene .
Chemical Reactions Analysis
Types of Reactions
Diethylbenzene undergoes various chemical reactions, including:
Oxidation: Diethylbenzene can be oxidized to produce diethylbenzene hydroperoxide.
Reduction: Reduction reactions can convert diethylbenzene to ethylcyclohexane.
Substitution: Electrophilic aromatic substitution reactions can occur, where the ethyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Hydrogenation reactions using catalysts such as palladium or platinum.
Substitution: Reagents like halogens (chlorine, bromine) and acids (sulfuric acid) are used in electrophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Diethylbenzene hydroperoxide.
Reduction: Ethylcyclohexane.
Substitution: Various substituted diethylbenzenes depending on the reagents used.
Scientific Research Applications
Diethylbenzene has several scientific research applications:
Chemistry: Used as a solvent and as an intermediate in the synthesis of other organic compounds.
Biology: Employed in the study of metabolic pathways and enzyme reactions.
Medicine: Utilized in the development of pharmaceuticals and as a solvent in drug formulation.
Mechanism of Action
The mechanism of action of diethylbenzene involves its interaction with various molecular targets and pathways. In electrophilic aromatic substitution reactions, diethylbenzene acts as a nucleophile, where the benzene ring donates electrons to an electrophile, forming a cationic intermediate. This intermediate then undergoes deprotonation to regenerate the aromatic ring with the new substituent attached .
Comparison with Similar Compounds
Similar Compounds
Ethylbenzene: C₆H₅C₂H₅
Propylbenzene: C₆H₅C₃H₇
Butylbenzene: C₆H₅C₄H₉
Uniqueness
Diethylbenzene is unique due to the presence of two ethyl groups on the benzene ring, which influences its chemical reactivity and physical properties. Compared to ethylbenzene, diethylbenzene has a higher boiling point and different solubility characteristics. Its applications also differ, with diethylbenzene being more commonly used as a solvent and in heat transfer fluids, while ethylbenzene is primarily used as a precursor to styrene .
Properties
IUPAC Name |
1,2-diethylbenzene;1,3-diethylbenzene;1,4-diethylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C10H14/c1-3-9-5-7-10(4-2)8-6-9;1-3-9-6-5-7-10(4-2)8-9;1-3-9-7-5-6-8-10(9)4-2/h3*5-8H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFPVGKJITDSUFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CC.CCC1=CC(=CC=C1)CC.CCC1=CC=CC=C1CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-amino-5-ethyl-N-propyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide](/img/structure/B8006346.png)






![4-[2-(2-hydroxyethyl)-2H-tetrazol-5-yl]-2-methoxyphenol](/img/structure/B8006411.png)


